Cas no 17952-75-9 (1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride (1:1))

1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride (1:1) structure
17952-75-9 structure
Nome del prodotto:1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride (1:1)
Numero CAS:17952-75-9
MF:C12H14N2O
MW:202.252362728119
CID:1369082
PubChem ID:368982

1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride (1:1)
    • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol hydrochloride
    • Nsc640462
    • 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indol-7-ol
    • 1-Methyl-1H,2H,3H,4H,9H-pyrido(3,4-b)indol-7-ol
    • Q15427887
    • 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol
    • CHEMBL14122
    • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-7-ol #
    • 1H-Pyrido(3,4-b)indol-7-ol, 2,3,4,9-tetrahydro-1-methyl-
    • 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indol-7-ol, 8CI
    • Tetrahydroharmalol hydrochloride
    • 17952-75-9
    • AZTMWIPCEFFOJD-UHFFFAOYSA-N
    • 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-ol
    • 1,2-Dihydroharmaline
    • DTXSID101027096
    • CHEBI:191646
    • DHR7GV467K
    • UNII-DHR7GV467K
    • Tetrahydroharmol hydrochloride
    • Harmalol, dihydro-
    • Tetrahydroharmol
    • NCI60_013482
    • 1,2,3,4-Tetrahydro-7-hydroxy-1-methyl-b-carboline
    • SCHEMBL8321957
    • Inchi: InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3
    • Chiave InChI: AZTMWIPCEFFOJD-UHFFFAOYSA-N
    • Sorrisi: CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O

Proprietà calcolate

  • Massa esatta: 238.08745
  • Massa monoisotopica: 202.110613074g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 246
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 48Ų

Proprietà sperimentali

  • PSA: 48.05
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd